![molecular formula C13H11N3O2S B2584571 2-(2-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 81516-39-4](/img/structure/B2584571.png)
2-(2-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
“2-(2-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” is a compound that belongs to the class of [1,3,4]thiadiazolo[3,2-a]pyrimidines . These compounds are known for their wide range of biological activities such as antiglycation agents, anticancer, antioxidant, antimicrobial, antitumor, and analgesic activities .
Synthesis Analysis
The synthesis of [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives has been achieved through a one-pot method. This involves a combination of [3 + 3] cycloaddition, reduction, and deamination reactions . The synthesis process is facilitated by the use of vanadium oxide loaded on fluorapatite as a robust and sustainable catalyst .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various spectral techniques including TEM, BET, XRD, FT-IR, SEM, and EDX . The π–π accumulation structure of supramolecular self-assembly was also discussed in the crystal .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized using various techniques such as mass spectrometry, IR, 1H-NMR, 13C-NMR, and elemental analysis .
Scientific Research Applications
Green Synthesis and Characterisation
This compound has been used in the green synthesis and characterisation of novel [1,3,4]thiadiazolo/benzo [4,5]thiazolo [3,2-a]pyrimidines . The synthesis involved a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes and active methylene compounds . This protocol offers several advantages such as rapid synthesis, mild reaction conditions, green solvent, easy work-up, eco-friendliness, reusability of catalyst and no need for column chromatography .
One-Pot Synthesis Method
A novel and efficient one-pot method has been developed for the synthesis of 2-substituted-5H-1,3,4-thiadiazolo [3,2-a]pyrimidin-5-one derivatives . This method involves the combination of [3 + 3] cycloaddition, reduction, deamination reactions . This method allows for the synthesis of fused heterocyclic compounds .
Xanthine Oxidase Inhibitory Activity
Research has been conducted into the xanthine oxidase inhibitory activity of 7-methyl-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives . This could potentially have applications in the treatment of diseases such as gout, where xanthine oxidase plays a key role .
Synthesis and Spectral Investigations
The compound has been used in the synthesis and spectral investigations of 2,5,7-Triaryl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-ones . This research could potentially lead to the development of new materials with unique properties .
Mechanism of Action
In terms of biological activity, some derivatives of 5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one have been found to inhibit xanthine oxidase , an enzyme involved in the metabolism of purines in the body. Inhibition of this enzyme can help manage conditions like gout, where there is an excess of uric acid.
Future Directions
properties
IUPAC Name |
2-(2-methoxyphenyl)-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-8-7-11(17)16-13(14-8)19-12(15-16)9-5-3-4-6-10(9)18-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEBZVFVLRMDCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)SC(=N2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
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